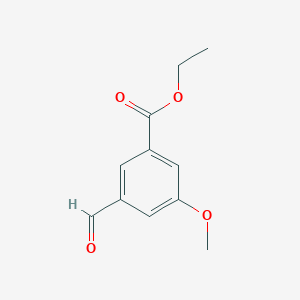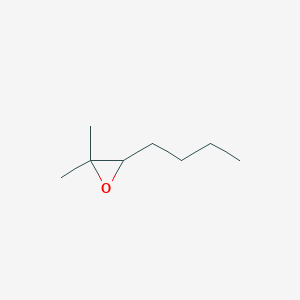
Oxirane, 3-butyl-2,2-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxirane, 3-butyl-2,2-dimethyl-: is a chemical compound belonging to the oxirane family, which are three-membered cyclic ethers also known as epoxides. This compound is characterized by its unique structure, which includes a butyl group and two methyl groups attached to the oxirane ring. Oxiranes are known for their high reactivity due to the strain in the three-membered ring, making them valuable intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of oxiranes typically involves the reaction of alkenes with peracids or halohydrins. For Oxirane, 3-butyl-2,2-dimethyl- , a common method involves the epoxidation of 3-butyl-2,2-dimethyl-1-propene using a peracid such as m-chloroperbenzoic acid (m-CPBA) under mild conditions. The reaction is typically carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, oxiranes can be produced via the chlorohydrin process or the direct oxidation of alkenes using oxygen or air in the presence of a silver catalyst. These methods are efficient and scalable, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Oxirane, 3-butyl-2,2-dimethyl- undergoes various types of chemical reactions, including:
Ring-opening reactions: These reactions can be catalyzed by acids, bases, or nucleophiles, leading to the formation of diols, halohydrins, or other functionalized compounds.
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the oxirane ring into an alcohol.
Common Reagents and Conditions:
Acid-catalyzed ring-opening: Using acids like sulfuric acid or hydrochloric acid.
Base-catalyzed ring-opening: Using bases like sodium hydroxide or potassium hydroxide.
Nucleophilic ring-opening: Using nucleophiles like water, alcohols, or amines.
Major Products:
Diols: Formed from the hydrolysis of the oxirane ring.
Halohydrins: Formed from the reaction with halogen acids.
Alcohols: Formed from reduction reactions.
Scientific Research Applications
Chemistry: Oxirane, 3-butyl-2,2-dimethyl- is used as an intermediate in the synthesis of various organic compounds. Its high reactivity makes it valuable in the preparation of complex molecules.
Biology and Medicine: In biological and medicinal research, oxiranes are studied for their potential use in drug development. Their ability to form covalent bonds with biological molecules makes them useful in the design of enzyme inhibitors and other therapeutic agents.
Industry: In the industrial sector, oxiranes are used in the production of polymers, resins, and other materials. Their reactivity allows for the modification of polymer properties, making them useful in the development of advanced materials.
Mechanism of Action
The mechanism of action of oxiranes involves the nucleophilic attack on the strained three-membered ring, leading to ring-opening reactions. This process can be catalyzed by acids, bases, or nucleophiles. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophile.
Comparison with Similar Compounds
- Oxirane, 2,3-dimethyl-
- Oxirane, 3-ethyl-2,2-dimethyl-
- Butane, 2,3-epoxy-
Uniqueness: Oxirane, 3-butyl-2,2-dimethyl- is unique due to the presence of a butyl group and two methyl groups, which influence its reactivity and the types of reactions it undergoes. Compared to other oxiranes, its larger substituents can lead to different steric and electronic effects, making it suitable for specific applications in organic synthesis and industrial processes.
Properties
CAS No. |
3776-34-9 |
|---|---|
Molecular Formula |
C8H16O |
Molecular Weight |
128.21 g/mol |
IUPAC Name |
3-butyl-2,2-dimethyloxirane |
InChI |
InChI=1S/C8H16O/c1-4-5-6-7-8(2,3)9-7/h7H,4-6H2,1-3H3 |
InChI Key |
FEPJOCIPDIYUTL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1C(O1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


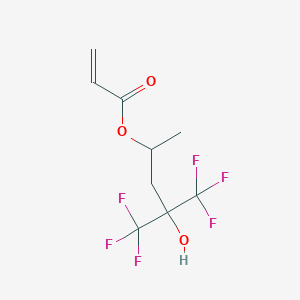
![2-[2-(2-hydroxyethyl)piperidin-1-yl]-1-(5-methoxy-1H-indol-3-yl)ethanone](/img/structure/B14140291.png)
![[(1R,2S)-2-Methylcyclohexyl]methanol](/img/structure/B14140296.png)
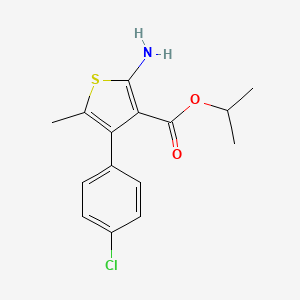
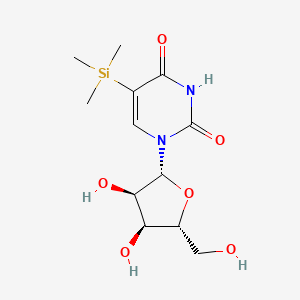
![N-[5-Bromo-2-(1H-tetrazol-1-yl)benzoyl]glycine methyl ester](/img/structure/B14140318.png)
![1-[(E)-2-Phenylethenyl]pyridin-1-ium bromide](/img/structure/B14140324.png)
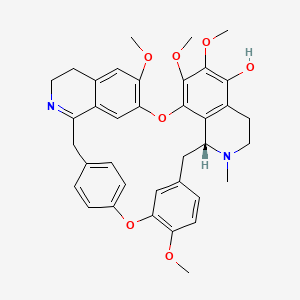
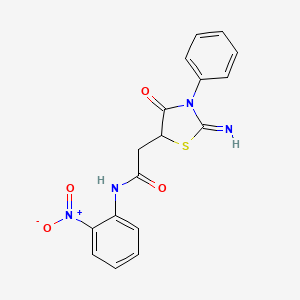
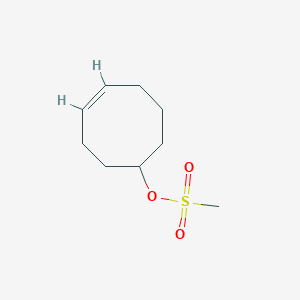
![7-(2-methoxyethyl)-5,6-dimethyl-N-(2-phenylethyl)pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14140345.png)


